molecular formula C13H19F2N5 B15050900 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B15050900
M. Wt: 283.32 g/mol
InChI Key: RKQSEKZCSMUTBV-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides to introduce the butan-2-yl and difluoromethyl groups.

    Coupling Reaction: The two pyrazole derivatives are coupled using a suitable linker, such as a methylene bridge, under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Dihydropyrazole derivatives.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic systems for organic transformations.

    Material Science:

Biology

    Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, useful in the development of new antibiotics.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: May act as therapeutic agents for the treatment of various conditions.

Industry

    Agriculture: Possible use as agrochemicals for pest control.

    Polymer Industry:

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-1H-pyrazole
  • 1-(difluoromethyl)-1H-pyrazole
  • 1-(methyl)-1H-pyrazole

Uniqueness

The uniqueness of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine lies in its dual pyrazole structure, which may confer unique biological activities and chemical reactivity compared to its individual pyrazole counterparts.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-[1-(difluoromethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-3-10(2)20-12(4-6-17-20)9-16-8-11-5-7-19(18-11)13(14)15/h4-7,10,13,16H,3,8-9H2,1-2H3

InChI Key

RKQSEKZCSMUTBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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